molecular formula C22H14N2O8 B3831267 4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid

4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid

Cat. No. B3831267
M. Wt: 434.4 g/mol
InChI Key: LHUWCYKMIMTHRO-UHFFFAOYSA-N
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Description

The compound “4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C22H14N2O8 , with an average mass of 434.355 Da and a monoisotopic mass of 434.075012 Da .


Molecular Structure Analysis

The molecular structure of “4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid” is complex, with multiple aromatic rings and functional groups. It includes two nitrobenzoyl groups attached to an amino group, which is then attached to a benzoyl group. This benzoyl group is further attached to a phthalic acid moiety .

Mechanism of Action

The mechanism of action for “4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid” is not available in the sources I found. It’s important to note that the mechanism of action for a compound largely depends on its intended use, which is not specified for this compound .

properties

IUPAC Name

4-[3-[(3-nitrobenzoyl)amino]benzoyl]phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O8/c25-19(13-7-8-17(21(27)28)18(11-13)22(29)30)12-3-1-5-15(9-12)23-20(26)14-4-2-6-16(10-14)24(31)32/h1-11H,(H,23,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUWCYKMIMTHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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